molecular formula C18H30 B14035443 1,3,5-Tritert-butyl-2-deuteriobenzene

1,3,5-Tritert-butyl-2-deuteriobenzene

Cat. No.: B14035443
M. Wt: 247.4 g/mol
InChI Key: GUFMBISUSZUUCB-MMIHMFRQSA-N
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Description

1,3,5-Tritert-butyl-2-deuteriobenzene is a derivative of benzene, characterized by the presence of three tert-butyl groups and one deuterium atom. The molecular formula for this compound is C18H29D, and it is known for its unique structural properties and stability. The compound is often used in various scientific research applications due to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tritert-butyl-2-deuteriobenzene typically involves the deuteration of 1,3,5-Tritert-butylbenzene. This process can be achieved through the following steps:

    Starting Material: 1,3,5-Tritert-butylbenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Utilizing large reactors to accommodate the high-pressure deuterium gas and catalyst.

    Purification: Post-reaction, the compound is purified using techniques such as distillation or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tritert-butyl-2-deuteriobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butyl groups can be substituted with other functional groups under specific conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, although the presence of deuterium may influence the reaction kinetics.

Common Reagents and Conditions

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) under controlled temperature and solvent conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Formation of halogenated or hydroxylated derivatives.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of fully reduced hydrocarbons or partially reduced intermediates.

Scientific Research Applications

1,3,5-Tritert-butyl-2-deuteriobenzene has several scientific research applications, including:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics, particularly in deuterium isotope effects.

    Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialized chemicals.

Mechanism of Action

The mechanism by which 1,3,5-Tritert-butyl-2-deuteriobenzene exerts its effects is primarily through its chemical stability and reactivity. The presence of deuterium influences the reaction kinetics, often resulting in a kinetic isotope effect. This effect can alter the rate of chemical reactions, making the compound valuable in mechanistic studies. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tritert-butylbenzene: The non-deuterated analog, used in similar applications but with different kinetic properties.

    1,3,5-Tritert-butyl-2-chlorobenzene: A chlorinated derivative with distinct reactivity.

    1,3,5-Tritert-butyl-2-nitrobenzene: A nitro derivative used in various chemical syntheses.

Uniqueness

1,3,5-Tritert-butyl-2-deuteriobenzene is unique due to the presence of deuterium, which imparts different kinetic and mechanistic properties compared to its non-deuterated analogs. This uniqueness makes it valuable in studies involving isotope effects and reaction mechanisms.

Properties

Molecular Formula

C18H30

Molecular Weight

247.4 g/mol

IUPAC Name

1,3,5-tritert-butyl-2-deuteriobenzene

InChI

InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3/i10D

InChI Key

GUFMBISUSZUUCB-MMIHMFRQSA-N

Isomeric SMILES

[2H]C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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